3-(4-iodo-1H-pyrazol-1-yl)propanamide

Physicochemical profiling Drug-likeness ADME prediction

3-(4-Iodo-1H-pyrazol-1-yl)propanamide (CAS 1217862-88-8) is a halogenated pyrazole-propanamide building block with molecular formula C₆H₈IN₃O and molecular weight 265.05 g/mol. The compound features a 4-iodo substituent on the pyrazole ring and a primary amide-terminated three-carbon linker at the N1 position, yielding computed properties of XLogP3 = -0.3, topological polar surface area (TPSA) = 60.9 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds.

Molecular Formula C6H8IN3O
Molecular Weight 265.05 g/mol
CAS No. 1217862-88-8
Cat. No. B1439662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-iodo-1H-pyrazol-1-yl)propanamide
CAS1217862-88-8
Molecular FormulaC6H8IN3O
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCC(=O)N)I
InChIInChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11)
InChIKeyCQBGMDUOEZKOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodo-1H-pyrazol-1-yl)propanamide (CAS 1217862-88-8): Core Physicochemical Identity and Procurement Baseline


3-(4-Iodo-1H-pyrazol-1-yl)propanamide (CAS 1217862-88-8) is a halogenated pyrazole-propanamide building block with molecular formula C₆H₈IN₃O and molecular weight 265.05 g/mol [1]. The compound features a 4-iodo substituent on the pyrazole ring and a primary amide-terminated three-carbon linker at the N1 position, yielding computed properties of XLogP3 = -0.3, topological polar surface area (TPSA) = 60.9 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds [1]. It is commercially available from multiple suppliers at purities of 95% to ≥98%, with recommended storage at 2–8°C sealed in dry conditions .

Why Generic Substitution Fails for 3-(4-Iodo-1H-pyrazol-1-yl)propanamide: Physicochemical and Reactivity Differentiation


Superficially interchangeable analogs such as the 2-substituted positional isomer (CAS 1215295-81-0) or the 4-bromo congener (CAS 1177349-02-8) share the same elemental composition or core scaffold, yet differ in properties critical to synthetic and biological outcomes. The target compound's XLogP3 of -0.3 confers approximately 4-fold lower predicted lipophilicity versus the 2-isomer (XLogP3 = 0.3) [1][2], altering aqueous solubility and partitioning behavior. The three-carbon linker (vs. two-carbon in the 2-isomer) changes the spatial orientation of the terminal amide, which directly impacts pharmacophoric geometry in kinase-targeted libraries [3]. Furthermore, the C–I bond (bond dissociation energy ~57 kcal/mol) offers distinctly higher oxidative addition reactivity in palladium-catalyzed cross-couplings compared to the C–Br bond (~70 kcal/mol) of the bromo analog [4], enabling divergent downstream derivatization strategies that cannot be replicated by simply swapping halogens.

Quantitative Differentiation Evidence for 3-(4-Iodo-1H-pyrazol-1-yl)propanamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-Substituted vs. 2-Substituted Positional Isomer

The target compound 3-(4-iodo-1H-pyrazol-1-yl)propanamide exhibits an XLogP3 of -0.3, compared with the 2-substituted positional isomer 2-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS 1215295-81-0) which has an XLogP3 of 0.3 [1][2]. This 0.6 log unit difference corresponds to a predicted ~4-fold lower octanol-water partition coefficient for the 3-isomer, indicating superior aqueous solubility and potentially different membrane permeability characteristics [1][2].

Physicochemical profiling Drug-likeness ADME prediction

Conformational Flexibility: Rotatable Bond Count and Linker Length Differentiation

The target compound possesses 3 rotatable bonds versus 2 rotatable bonds for the 2-substituted isomer 2-(4-iodo-1H-pyrazol-1-yl)propanamide [1][2]. The additional rotatable bond arises from the three-carbon propanamide linker (N1–CH₂–CH₂–CONH₂) compared to the two-carbon linker (N1–CH(CH₃)–CONH₂) in the 2-isomer. This structural distinction was demonstrated to be pharmacologically significant in a library of pyrazol-1-yl-propanamides evaluated as selective androgen receptor degraders (SARDs), where linker geometry directly modulated AR antagonist potency and degradation activity [3].

Conformational analysis Pharmacophore design Structure-activity relationship

Halogen Reactivity for Cross-Coupling: C–I vs. C–Br Bond Dissociation Energy Comparison

The 4-iodo substituent on the target compound provides a carbon-iodine bond with a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to ~70 kcal/mol for the C–Br bond in the direct bromo analog 3-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS 1177349-02-8) [1]. This ~13 kcal/mol lower BDE translates to significantly faster oxidative addition rates with Pd(0) catalysts in Suzuki-Miyaura and Sonogashira couplings, a property systematically exploited in 4-iodopyrazole building block chemistry for constructing kinase inhibitor libraries [2]. The iodo derivative thus enables milder reaction conditions and higher conversion efficiencies in palladium-catalyzed derivatization steps.

Cross-coupling chemistry Synthetic methodology Building block reactivity

Dihydroorotase Enzyme Inhibition: Initial Biochemical Activity Benchmark

In a biochemical assay, 3-(4-iodo-1H-pyrazol-1-yl)propanamide was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites carcinoma, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. This represents a modest but measurable interaction with the pyrimidine biosynthesis pathway. While no direct comparator data for the 2-isomer or bromo analog against this specific enzyme target is available in the public domain, this data point establishes a baseline biochemical activity profile that can guide target-specific screening cascade decisions.

Enzyme inhibition Pyrimidine biosynthesis Biochemical profiling

Integrin-Linked Kinase (ILK) Inhibitor Class Association for 4-Iodopyrazole Propanamide Scaffold

Structurally related analogs featuring the 4-iodo-1H-pyrazole core with a propanamide side chain have been identified as potent inhibitors of Integrin-Linked Kinase (ILK), a validated oncology target involved in Akt Ser-473 phosphorylation and tumor progression . Although quantitative IC₅₀ data for the unsubstituted parent compound 3-(4-iodo-1H-pyrazol-1-yl)propanamide against ILK is not publicly disclosed, its role as the minimal pharmacophoric scaffold for this activity class is supported by the patent and medicinal chemistry literature on propanamide-substituted 4-iodopyrazoles [1]. By contrast, the simpler building block 4-iodopyrazole (CAS 3469-69-0, MW 193.97, XLogP3 1.7, 0 rotatable bonds) lacks the amide hydrogen-bonding functionality required for ILK active-site engagement [2].

Kinase inhibition Cancer therapeutics ILK-Akt signaling

Commercial Purity Specifications: Multi-Vendor Availability at ≥98% Purity

3-(4-Iodo-1H-pyrazol-1-yl)propanamide is available from multiple independent suppliers at ≥98% purity (ChemScene Cat. CS-0691574, Leyan Cat. 1762229, MolCore Cat. MC646896) , with additional supply at 95% minimum purity (AKSci Cat. 4702DG) . In comparison, the closely related 3-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS 1177349-02-8) is predominantly offered at 95% purity across vendors . The availability of the iodo compound at higher purity specifications reduces the need for pre-use purification in sensitive catalytic or biochemical applications where halogenated impurities could interfere.

Quality control Procurement specifications Batch consistency

Optimal Application Scenarios for 3-(4-Iodo-1H-pyrazol-1-yl)propanamide Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Mild Conditions

The lower C–I bond dissociation energy (~57 kcal/mol vs. ~70 kcal/mol for C–Br) makes 3-(4-iodo-1H-pyrazol-1-yl)propanamide the preferred substrate for Suzuki-Miyaura or Sonogashira diversification under mild conditions (room temperature to 60°C) with low Pd catalyst loadings [1]. This is critical when the propanamide side chain contains heat-sensitive functionality that would degrade under the more forcing conditions required for bromo analog activation. The 3-carbon linker positions the amide distal to the reacting center, minimizing steric interference during oxidative addition [2].

Kinase Inhibitor Fragment and Lead Optimization Campaigns Targeting ILK or AR

The compound serves as a minimal pharmacophoric scaffold for Integrin-Linked Kinase (ILK) inhibitor programs, where the combination of the 4-iodopyrazole core and propanamide side chain provides essential hydrogen-bonding functionality (HBD = 1, HBA = 2, TPSA = 60.9 Ų) [1]. In androgen receptor (AR) antagonist programs, the three-carbon propanamide linker geometry has been pharmacologically validated in pyrazol-1-yl-propanamide SARD libraries that achieved 80% tumor growth inhibition in enzalutamide-resistant prostate cancer xenografts [2]. The lower XLogP3 (-0.3) relative to the 2-isomer (0.3) predicts improved aqueous solubility for biochemical assay compatibility [3].

Pyrimidine Biosynthesis Pathway Probe Development

The measured dihydroorotase inhibition activity (IC₅₀ = 180 µM at pH 7.37 in mouse Ehrlich ascites enzyme) [1] positions this compound as a starting point for developing probes of de novo pyrimidine biosynthesis. While the potency is modest, the data point provides a quantitative benchmark absent for the 2-isomer and bromo analog, enabling structure-activity relationship studies to optimize inhibition through iterative derivatization at the 4-iodo position or amide terminus.

High-Purity Intermediate for Sensitive Biophysical Assays

With commercial availability at ≥98% purity from multiple ISO-certified vendors [1][2], this compound is suited for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays where halogenated impurities common in lower-purity bromo analogs (typically 95%) could generate false positives or baseline artifacts. The compound's defined storage conditions (sealed, dry, 2–8°C) and MDL number (MFCD15146430) ensure batch-to-batch traceability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-iodo-1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.